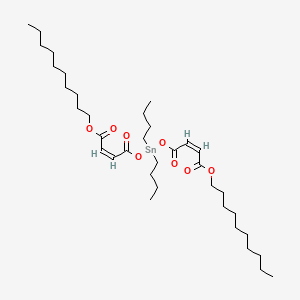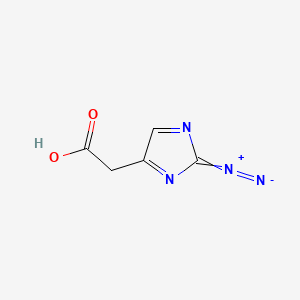
8-Sulfonato-1-naphthalenediazonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Sulfonato-1-naphthalenediazonium chloride is an organic compound belonging to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The sulfonate group (-SO₃⁻) enhances the solubility of the compound in water, making it useful in various chemical reactions and applications. This compound is particularly notable for its reactivity and versatility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-sulfonato-1-naphthalenediazonium chloride typically involves the diazotization of 8-amino-1-naphthalenesulfonic acid. The process begins with the sulfonation of 1-naphthylamine to produce 8-amino-1-naphthalenesulfonic acid. This intermediate is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt .
Industrial Production Methods: In an industrial setting, the synthesis is scaled up by optimizing reaction conditions such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the diazonium salt. Additionally, the purification of the final product is achieved through crystallization or precipitation techniques .
Chemical Reactions Analysis
Types of Reactions: 8-Sulfonato-1-naphthalenediazonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds, which are widely used as dyes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide.
Coupling Reactions: These reactions often require a basic medium, such as sodium hydroxide or sodium carbonate, to facilitate the coupling process.
Major Products:
Substitution Reactions: Products include halogenated naphthalenes, hydroxynaphthalenes, and cyanated naphthalenes.
Coupling Reactions: The major products are azo dyes, which are characterized by their vivid colors and are used in textile and printing industries.
Scientific Research Applications
8-Sulfonato-1-naphthalenediazonium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-sulfonato-1-naphthalenediazonium chloride primarily involves its ability to form stable diazonium intermediates. These intermediates can undergo various transformations, including substitution and coupling reactions. The sulfonate group enhances the solubility and reactivity of the compound, allowing it to interact with a wide range of molecular targets. In biological systems, the compound can bind to proteins and nucleic acids, forming stable azo linkages that facilitate detection and labeling .
Comparison with Similar Compounds
1-Naphthalenediazonium chloride: Similar in structure but lacks the sulfonate group, resulting in lower solubility in water.
8-Anilinonaphthalene-1-sulfonic acid: Contains an aniline group instead of the diazonium group, used primarily as a fluorescent probe in biological studies.
Uniqueness: 8-Sulfonato-1-naphthalenediazonium chloride stands out due to its high solubility in water and its versatility in forming stable diazonium intermediates. This makes it particularly useful in aqueous reactions and applications where solubility is a critical factor .
Properties
CAS No. |
110295-81-3 |
|---|---|
Molecular Formula |
C5H4N4O2 |
Molecular Weight |
152.11 g/mol |
IUPAC Name |
2-(2-diazoimidazol-4-yl)acetic acid |
InChI |
InChI=1S/C5H4N4O2/c6-9-5-7-2-3(8-5)1-4(10)11/h2H,1H2,(H,10,11) |
InChI Key |
AWIYCFQGCXENSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=[N+]=[N-])N=C1CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


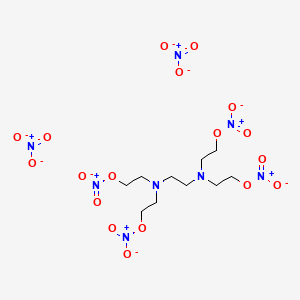
![4-hydroxy-3-[[4-(4-nitrophenyl)sulfanylphenyl]diazenyl]-1H-quinolin-2-one](/img/structure/B13760042.png)
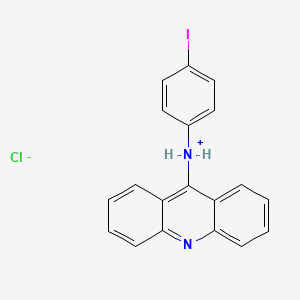
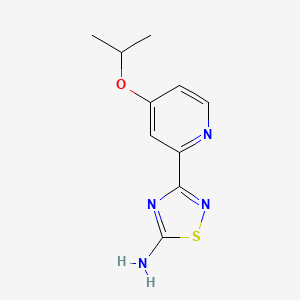
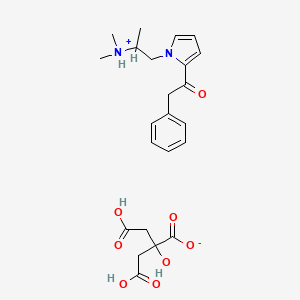

![N-[(2-Chloro-6-methoxy-3-quinolinyl)methyl]-N-cyclopentylacetamide](/img/structure/B13760069.png)


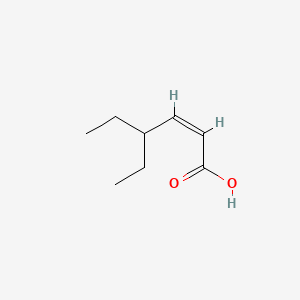
![Thieno[3,2-b]thiophene-2,5-dione](/img/structure/B13760093.png)

![Acetamide, N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthalenyl]-](/img/structure/B13760108.png)
